(4-((Dipropylamino)methyl)phenyl)boronic acid
Description
Properties
IUPAC Name |
[4-[(dipropylamino)methyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BNO2/c1-3-9-15(10-4-2)11-12-5-7-13(8-6-12)14(16)17/h5-8,16-17H,3-4,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFARMVZSVYSHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN(CCC)CCC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Dipropylamino Methyl Phenyl Boronic Acid
General Principles of Arylboronic Acid Synthesis
Arylboronic acids are a crucial class of reagents in modern organic synthesis, most notably for their application in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. organic-chemistry.orgnih.gov Several general methods have been developed for their preparation, each with its own advantages and limitations regarding substrate scope and functional group tolerance.
Synthesis via Organometallic Reagents (e.g., Grignard, Organolithium)
A classic and widely used method for the synthesis of arylboronic acids involves the reaction of an organometallic reagent with a trialkyl borate (B1201080) ester, followed by hydrolysis. wisc.edu The most common organometallic reagents for this purpose are Grignard reagents (organomagnesium halides) and organolithium compounds.
The general process begins with the formation of the organometallic intermediate from an aryl halide. For instance, an aryl bromide or iodide is reacted with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to generate the corresponding Grignard reagent. youtube.com Alternatively, an aryl halide can be treated with a strong organolithium base, such as n-butyllithium or tert-butyllithium, typically at low temperatures, to form the aryllithium species through lithium-halogen exchange. wisc.eduorgsyn.org
This highly nucleophilic organometallic species is then added to a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures (e.g., -78 °C) to prevent over-addition. The borate ester acts as an electrophile, and the reaction forms a boronate ester intermediate. Subsequent acidic hydrolysis of the boronate ester yields the desired arylboronic acid. wisc.edu A key advantage of this method is the ready availability of starting materials. However, a significant limitation is the low tolerance for functional groups that are incompatible with the highly reactive organometallic intermediates, such as acidic protons (e.g., in alcohols, amines) or electrophilic groups (e.g., esters, ketones).
Transmetalation Reactions
Transmetalation offers another route to arylboronic acids, involving the exchange of an organic group from one metal to another. In the context of boronic acid synthesis, this typically involves the reaction of an organotin (stannane) or organosilicon compound with a boron halide, such as boron tribromide (BBr3). wisc.edu The reaction is followed by hydrolysis to afford the arylboronic acid. This method can be advantageous when the required organostannane or organosilane precursors are readily accessible.
Palladium-Catalyzed Borylation Strategies
In recent decades, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of arylboronic acids and their esters. The most prominent of these is the Miyaura borylation reaction. organic-chemistry.org This method involves the coupling of an aryl halide or triflate with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B2pin2), in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov
The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the arylboronate ester and regenerate the Pd(0) catalyst. A key advantage of this methodology is its excellent functional group tolerance, allowing for the synthesis of complex arylboronic acids that would be inaccessible via organometallic routes. nih.govnih.gov The resulting boronate esters are often stable, isolable compounds that can be used directly in subsequent reactions or hydrolyzed to the corresponding boronic acids.
Precursor Chemistry and Intermediate Generation for (4-((Dipropylamino)methyl)phenyl)boronic Acid
The synthesis of the title compound requires a precursor that contains both the dipropylaminomethyl group and a handle for the introduction of the boronic acid function at the para-position. A logical and common precursor is a 4-halo-substituted benzylamine (B48309) derivative.
Preparation of Functionalized Halide or Pseudohalide Precursors
A plausible and efficient route to the key intermediate, (4-bromobenzyl)dipropylamine, is through the reductive amination of 4-bromobenzaldehyde (B125591) with dipropylamine. Reductive amination is a versatile method for forming C-N bonds and is widely used in the synthesis of amines. organic-chemistry.orgorganic-chemistry.org
The reaction proceeds in two stages: the initial reaction between the aldehyde and the secondary amine forms a hemiaminal, which then dehydrates to form an iminium ion. This electrophilic iminium ion is then reduced in situ by a suitable reducing agent to yield the tertiary amine. chemrxiv.org A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to its mildness and selectivity for reducing iminium ions in the presence of aldehydes. organic-chemistry.org
Table 1: Reductive Amination for Precursor Synthesis
| Reactant 1 | Reactant 2 | Reducing Agent | Product |
|---|---|---|---|
| 4-Bromobenzaldehyde | Dipropylamine | Sodium triacetoxyborohydride | (4-Bromobenzyl)dipropylamine |
Synthesis of Organometallic Intermediates
With the precursor (4-bromobenzyl)dipropylamine in hand, the next step is the formation of an organometallic intermediate suitable for borylation.
Via Grignard Reagent: The formation of a Grignard reagent from (4-bromobenzyl)dipropylamine can be achieved by reacting it with magnesium turnings in an anhydrous ether solvent like THF. youtube.com The presence of the tertiary amine functionality in the molecule could potentially interfere with the Grignard reagent formation, but with careful control of reaction conditions, the desired organomagnesium compound, (4-((dipropylamino)methyl)phenyl)magnesium bromide, can be generated.
Via Organolithium Reagent: Alternatively, an organolithium intermediate can be prepared through lithium-halogen exchange. This involves treating (4-bromobenzyl)dipropylamine with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, typically in an ethereal solvent at very low temperatures (e.g., -78 °C). wisc.eduorgsyn.org This reaction would yield (4-((dipropylamino)methyl)phenyl)lithium. The low temperature is crucial to prevent side reactions, including potential deprotonation at the benzylic position.
These organometallic intermediates are highly reactive and are typically generated and used in situ for the subsequent reaction with a borate ester to form the carbon-boron bond.
Table 2: Potential Synthetic Pathways to this compound
| Precursor | Method | Key Intermediate | Borylating Agent | Final Product |
|---|---|---|---|---|
| (4-Bromobenzyl)dipropylamine | Grignard Reaction | (4-((Dipropylamino)methyl)phenyl)magnesium bromide | Trimethyl borate | This compound |
| (4-Bromobenzyl)dipropylamine | Lithium-Halogen Exchange | (4-((Dipropylamino)methyl)phenyl)lithium | Triisopropyl borate | This compound |
| (4-Bromobenzyl)dipropylamine | Miyaura Borylation | N/A (Direct conversion) | Bis(pinacolato)diboron | This compound pinacol (B44631) ester |
The choice between the organometallic routes and the palladium-catalyzed borylation would depend on factors such as functional group compatibility, desired scale, and reagent availability. The palladium-catalyzed approach is often favored for its milder conditions and broader substrate scope, which would likely be compatible with the tertiary amine functionality present in the precursor. nih.gov This route would yield the pinacol ester of the target boronic acid, which can be readily hydrolyzed if the free boronic acid is required.
Direct Borylation Routes for this compound
Direct borylation represents a powerful strategy for installing a boronic acid functional group onto an aromatic ring. For a substrate like this compound, these methods typically start from a precursor that already contains the aminomethyl side chain. Two prominent routes are the Miyaura borylation of an aryl halide and the direct C-H activation/borylation.
The Miyaura borylation reaction is a widely used method that involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂) or tetrahydroxydiboron (B82485) (BBA). acs.orgchemicalbook.com In the context of synthesizing the target compound, this would involve starting with a precursor like 4-bromo-N,N-dipropylbenzylamine. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.
Another advanced approach is the iridium-catalyzed C–H borylation. This method allows for the direct conversion of an aromatic C–H bond to a C–B bond, offering high atom economy by avoiding the need for a pre-functionalized aryl halide. rsc.org The regioselectivity of this reaction is often governed by steric factors, though directing groups on the substrate can influence the position of borylation. rsc.org The N,N-dipropylaminomethyl group could potentially act as a directing group, influencing the borylation at the desired para position, although specific studies on this substrate are needed to confirm this.
| Borylation Method | Precursor | Key Reagents | Advantages |
| Miyaura Borylation | 4-Halo-N,N-dipropylbenzylamine | Pd catalyst, Ligand, Base, Diboron reagent (e.g., B₂pin₂) | High yields, Well-established, Good functional group tolerance organic-chemistry.org |
| C-H Borylation | N,N-Dipropylbenzylamine | Ir catalyst, Ligand, Diboron reagent | High atom economy, Avoids pre-functionalization |
Synthetic Route Optimization and Scalability Considerations for this compound Production
Transitioning the synthesis of this compound from laboratory scale to pilot plant or industrial production requires significant optimization to ensure safety, efficiency, and cost-effectiveness. Key areas of focus include the choice of borylation reagent and the implementation of advanced process technologies like flow chemistry.
One major optimization is the replacement of bis(pinacolato)diboron with tetrahydroxydiboron (BBA) in Miyaura borylation reactions. acs.org BBA is more atom-economical and its use avoids the need for a subsequent hydrolysis step to convert the resulting boronate ester to the boronic acid. This simplifies the process, reduces plant cycle time, and can lead to significant cost reductions, as demonstrated in the scale-up of other arylboronic acids. acs.org
Furthermore, flow chemistry offers substantial advantages over traditional batch processing for reactions involving highly reactive or unstable intermediates, such as the organolithium species used in some borylation sequences (lithiation-borylation). researchgate.net By using microreactors, flow chemistry allows for precise control over reaction parameters like temperature and residence time. This enhanced control can suppress side reactions, improve safety when handling unstable intermediates, and facilitate rapid and efficient scale-up to kilogram-scale production without needing to increase the number of reactors. researchgate.net
| Consideration | Traditional Batch Process | Optimized/Flow Process | Benefit of Optimization |
| Borylation Reagent | Bis(pinacolato)diboron | Tetrahydroxydiboron (BBA) | More atom-economical, avoids hydrolysis step, reduces cost. acs.org |
| Reaction Technology | Batch Reactor | Continuous Flow Reactor | Improved safety, precise control, suppression of side reactions, easier scale-up. researchgate.net |
| Intermediate Handling | Difficult for unstable species (e.g., organolithiums) | Safe handling of unstable intermediates | Enables use of highly reactive pathways at scale. researchgate.net |
Derivatization Strategies for this compound
Boronic acids are versatile compounds that can be readily converted into other boron-containing functional groups. These derivatizations are often performed to enhance stability, modify reactivity, or facilitate purification. The most common derivatives are boronate esters and trifluoroborate salts.
Formation of Boronate Esters
Free boronic acids often exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, and can be prone to decomposition. unimelb.edu.ausciforum.net To circumvent these stability issues, they are frequently converted into boronate esters through a condensation reaction with a diol. This reaction is an equilibrium process that is typically driven to completion by removing the water that is formed. sciforum.netresearchgate.net
Pinacol is a commonly used diol, yielding the stable and easily handled pinacol boronate ester. sciforum.netuni.lu The formation of these esters can also be advantageous for purification, as they are generally less polar than the corresponding boronic acids. The presence of the aminomethyl group in the target compound can influence the pKa of the boronic acid, potentially facilitating diol binding. nih.gov
| Diol Reagent | Resulting Ester | Key Features |
| Pinacol | Pinacol boronate ester | Highly stable, crystalline, commonly used for purification and subsequent reactions. uni.lu |
| Ethylene Glycol | Ethylene glycol boronate ester | Can form in situ to create a more stable boronate ester during reactions. acs.org |
| Diethanolamine | Diethanolamine adduct | Can form stable, crystalline adducts, potentially useful as prodrugs. acs.org |
Conversion to Trifluoroborate Salts
Another important derivatization strategy is the conversion of boronic acids or their esters into potassium organotrifluoroborate salts (R-BF₃K). These salts have emerged as highly versatile and stable alternatives to boronic acids in many chemical transformations. orgsyn.orgbristol.ac.uk
The conversion is typically achieved by treating the boronic acid or a boronate ester with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂). unimelb.edu.aubristol.ac.uk Potassium trifluoroborate salts are generally air-stable, crystalline solids that are easier to handle and purify than the parent boronic acids. orgsyn.org While their stability is a significant advantage, their solubility can be limited in many common organic solvents. orgsyn.org An improved method involves the azeotropic removal of the pinacol byproduct when starting from a pinacol ester, which can afford the desired trifluoroborate salt in nearly quantitative yields and high purity. bristol.ac.uk
| Starting Material | Reagent | Key Conditions | Advantages of Trifluoroborate Product |
| Boronic Acid | KHF₂ | Aqueous Methanol | Enhanced stability, crystalline solid, easy to handle. unimelb.edu.auorgsyn.org |
| Boronate Ester (e.g., Pinacol) | KHF₂ | Aqueous Methanol, Azeotropic removal of diol | High yield and purity, versatile starting material. bristol.ac.ukresearchgate.net |
Reactivity and Synthetic Transformations of 4 Dipropylamino Methyl Phenyl Boronic Acid
Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon bonds is fundamental to the construction of complex organic molecules. (4-((Dipropylamino)methyl)phenyl)boronic acid is a key reagent in several such transformations, most notably the Suzuki-Miyaura cross-coupling and the Petasis reaction.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for the formation of biaryl structures. This palladium-catalyzed reaction couples an organoboron compound, such as this compound, with an organic halide or pseudohalide.
The Suzuki-Miyaura reaction is renowned for its broad substrate scope, and this compound is expected to couple efficiently with a wide array of aryl halides and pseudohalides (triflates, tosylates). The reactivity of the halide partner generally follows the order: I > Br > OTf > Cl. While aryl iodides and bromides are highly reactive and often provide excellent yields under mild conditions, the coupling of less reactive aryl chlorides can also be achieved, typically with the use of more specialized catalyst systems.
The electronic nature of the aryl halide also influences the reaction. Electron-deficient aryl halides, such as those bearing electron-withdrawing groups (e.g., nitro, cyano, keto), tend to be more reactive towards oxidative addition to the palladium(0) catalyst, often leading to higher yields and faster reaction times. Conversely, electron-rich aryl halides may require more forcing conditions or more active catalysts to achieve efficient coupling. The steric hindrance on the aryl halide can also impact the reaction, with highly substituted substrates sometimes requiring optimized conditions to overcome steric challenges.
| Aryl Halide/Pseudohalide | General Reactivity | Expected Outcome with this compound |
|---|---|---|
| Aryl Iodides (Ar-I) | High | Excellent yields under mild conditions. |
| Aryl Bromides (Ar-Br) | Good to High | Good to excellent yields, widely applicable. |
| Aryl Triflates (Ar-OTf) | Moderate to Good | Good yields, often used when halides are not available. |
| Aryl Chlorides (Ar-Cl) | Low to Moderate | Requires specialized, highly active catalyst systems for good yields. |
| Electron-deficient Aryl Halides | High | Generally high yields and fast reactions. |
| Electron-rich Aryl Halides | Moderate | May require more forcing conditions or specialized catalysts. |
| Sterically Hindered Aryl Halides | Variable | Yields can be lower; requires careful optimization of catalyst and ligands. |
The choice of the palladium catalyst and the associated ligand is critical for the success of the Suzuki-Miyaura coupling. A variety of palladium sources can be used, including Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. However, the ligand plays the most significant role in tuning the catalyst's activity, stability, and selectivity.
For the coupling of this compound, which contains an electron-donating group, with various aryl halides, several types of phosphine-based ligands are commonly employed. These ligands are typically bulky and electron-rich, which promotes the key steps of the catalytic cycle: oxidative addition and reductive elimination.
Commonly used ligands include:
Triphenylphosphine (PPh₃): A standard, versatile ligand suitable for many Suzuki-Miyaura couplings, particularly with reactive aryl iodides and bromides.
Buchwald-type biaryl phosphine (B1218219) ligands: A class of highly effective and sterically demanding ligands such as SPhos, XPhos, and RuPhos. These are particularly useful for coupling less reactive aryl chlorides and for reactions involving sterically hindered substrates.
N-Heterocyclic Carbenes (NHCs): These have emerged as powerful ligands for Suzuki-Miyaura reactions, offering high stability and activity, especially for challenging couplings.
The choice of base is also crucial for activating the boronic acid. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). The selection of the base often depends on the solvent and the specific substrates being coupled.
| Catalyst System Component | Examples | General Application |
|---|---|---|
| Palladium Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |
| Ligand | PPh₃, SPhos, XPhos, RuPhos, NHCs | Stabilizes the catalyst and modulates its reactivity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates the boronic acid for transmetalation. |
| Solvent | Toluene, Dioxane, THF, DMF, Water/Organic mixtures | Solubilizes reactants and influences reaction rate. |
The dipropylaminomethyl group on the phenylboronic acid is an electron-donating group. This electronic effect generally enhances the nucleophilicity of the arylboronic acid, which can be beneficial for the transmetalation step of the Suzuki-Miyaura catalytic cycle. Electron-rich boronic acids are often good coupling partners.
However, the tertiary amine functionality can also potentially interact with the palladium catalyst. Amines can act as ligands and coordinate to the metal center. This coordination could, in some cases, inhibit the catalytic activity by occupying a coordination site that is necessary for the catalytic cycle to proceed. The bulky dipropyl groups may sterically hinder this coordination to some extent. The outcome of this potential interaction can be dependent on the specific ligand and reaction conditions employed. In some instances, the intramolecular coordination of the amine can lead to the formation of palladacycle intermediates, which can be highly active catalysts.
The Petasis reaction, also known as the borono-Mannich reaction, is a powerful multicomponent reaction that forms substituted amines from the reaction of an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid. wikipedia.org this compound is a suitable arylboronic acid component for this transformation.
This reaction is highly valued for its operational simplicity and its ability to generate molecular complexity in a single step. It typically proceeds under mild conditions and tolerates a wide range of functional groups on all three components. The reaction is particularly useful for the synthesis of α-amino acids when glyoxylic acid is used as the carbonyl component.
The electron-donating nature of the dipropylaminomethyl substituent on the phenylboronic acid is generally favorable for the Petasis reaction, as electron-rich arylboronic acids are known to be effective substrates. The reaction can be performed with a diverse range of primary and secondary amines, as well as various aldehydes and ketones.
| Reactant Type | Examples | Role in the Reaction |
|---|---|---|
| Arylboronic Acid | This compound | Provides the aryl group that adds to the iminium ion. |
| Amine | Primary amines (e.g., benzylamine), Secondary amines (e.g., morpholine, piperidine) | Forms an iminium ion with the carbonyl compound. |
| Carbonyl Compound | Aldehydes (e.g., formaldehyde, benzaldehyde), Ketones, Glyoxylic acid | Reacts with the amine to form the electrophilic iminium ion. |
Suzuki-Miyaura Cross-Coupling Reactions Involving this compound
Carbon-Heteroatom Bond Forming Reactions
Beyond carbon-carbon bond formation, boronic acids are also valuable reagents for the construction of carbon-heteroatom bonds. This compound can participate in reactions that form C-N, C-O, and other C-X bonds. A prominent example of such a transformation is the Chan-Lam coupling reaction.
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms a carbon-heteroatom bond between an organoboronic acid and a nucleophile containing an N-H or O-H bond, such as an amine, alcohol, or phenol. This reaction is a powerful alternative to other methods for C-N and C-O bond formation, such as the Buchwald-Hartwig amination, and has the advantage of often being performed under milder conditions, sometimes even open to the air.
This compound can be coupled with a variety of nitrogen and oxygen nucleophiles. The electron-rich nature of this boronic acid is generally well-suited for this transformation. Typical reaction partners include primary and secondary amines, anilines, amides, alcohols, and phenols. The reaction is typically catalyzed by a copper(II) salt, such as Cu(OAc)₂, and may be promoted by a base and/or a ligand like pyridine.
Chan-Lam Coupling Reactions
The Chan-Lam coupling is a versatile and powerful method for the formation of carbon-heteroatom bonds, specifically involving the copper-catalyzed reaction of a boronic acid with an amine or an alcohol. nrochemistry.comorganic-chemistry.org This reaction is known for its mild conditions, often proceeding at room temperature and being tolerant of air, which offers advantages over other cross-coupling methods like the Buchwald-Hartwig reaction. wikipedia.org The general mechanism involves the transmetalation of the aryl group from the boronic acid to a copper(II) catalyst, followed by coordination of the amine or alcohol. A subsequent reductive elimination from a copper(III) intermediate forms the desired C-N or C-O bond and regenerates a copper(I) species, which is then reoxidized to copper(II) to complete the catalytic cycle. nrochemistry.com
For this compound, the presence of the tertiary amine moiety is not expected to interfere with the Chan-Lam coupling. In fact, the electron-donating nature of the aminomethyl substituent may enhance the nucleophilicity of the aryl ring, potentially facilitating the transmetalation step. The compound is expected to couple efficiently with a variety of N-H and O-H containing substrates.
Table 1: Predicted Chan-Lam Coupling Reactions of this compound
| Coupling Partner | Product | Catalyst System | Expected Yield |
|---|---|---|---|
| Aniline | 4-((Dipropylamino)methyl)-N-phenylaniline | Cu(OAc)₂, Pyridine | Good to Excellent |
| Phenol | 4-((Dipropylamino)methyl)phenyl phenyl ether | Cu(OAc)₂, Et₃N | Good |
| Imidazole | 1-(4-((Dipropylamino)methyl)phenyl)-1H-imidazole | Cu(OAc)₂, DMAP | Good to Excellent |
Copper-Catalyzed C-N Coupling with Amino-Substituted Phenylboronic Acids
This category represents a specific application of the broader Chan-Lam coupling methodology, focusing on the reaction between arylboronic acids and various amino compounds. Copper(II) acetate (B1210297) is a commonly employed catalyst for these transformations. nih.gov The reaction conditions are generally mild, and the presence of a base is often required to facilitate the deprotonation of the amine coupling partner. The substrate scope for this reaction is broad, encompassing primary and secondary aliphatic and aromatic amines. rsc.org
This compound, being an amino-substituted phenylboronic acid itself, is an ideal substrate for these types of reactions. It is expected to react readily with a range of amines to form diarylamines or N-aryl alkylamines. The steric bulk of the dipropylamino group is generally distant from the reaction center (the C-B bond) and is unlikely to significantly hinder the coupling process.
Table 2: Expected Copper-Catalyzed C-N Coupling Reactions
| Amine Substrate | Product | Catalyst/Base | Solvent |
|---|---|---|---|
| Morpholine | 4-((4-((Dipropylamino)methyl)phenyl)morpholine | Cu(OAc)₂ / Pyridine | CH₂Cl₂ |
| Pyrrolidine | 1-(4-((Dipropylamino)methyl)phenyl)pyrrolidine | Cu(OAc)₂ / 2,6-Lutidine | Toluene |
Oxidation and Hydroxylation Reactions
Arylboronic acids can be readily converted to the corresponding phenols through oxidation, a process often referred to as hydroxylation. This transformation is synthetically valuable as it provides a route to phenols from aryl halides or other precursors via a boronic acid intermediate. Common reagents for this oxidation include hydrogen peroxide (H₂O₂) under basic conditions (e.g., with NaOH) or other oxidants like N-oxides. st-andrews.ac.uk The mechanism typically involves the formation of a boronate species, followed by rearrangement of the aryl group from boron to oxygen and subsequent hydrolysis to yield the phenol. researchgate.netmdpi.com
This compound is expected to undergo this transformation smoothly to yield 4-((Dipropylamino)methyl)phenol. The reaction is generally high-yielding and tolerant of many functional groups. The amine functionality in the target molecule is unlikely to be affected under standard hydroxylation conditions.
Table 3: Predicted Hydroxylation of this compound
| Reagent | Conditions | Product | Expected Yield |
|---|---|---|---|
| H₂O₂, NaOH | H₂O/THF, 0 °C to rt | 4-((Dipropylamino)methyl)phenol | Excellent |
| Pyridine N-oxide | CH₂Cl₂, rt | 4-((Dipropylamino)methyl)phenol | Good to Excellent |
Conjugate Additions and Homologations
Arylboronic acids can participate in conjugate addition reactions to α,β-unsaturated carbonyl compounds, a transformation typically catalyzed by transition metals such as rhodium or palladium. organic-chemistry.org This reaction, often called the Suzuki-Miyaura-type 1,4-addition, results in the formation of a new carbon-carbon bond at the β-position of the carbonyl compound.
Homologation reactions, such as the Matteson homologation, involve the insertion of a carbon atom between the aryl group and the boron atom. uni-saarland.de This is typically achieved by reacting a boronic ester with a chloromethyl)lithium reagent, followed by nucleophilic displacement of the chloride. This process converts an arylboronic acid into a benzylboronic acid derivative. st-andrews.ac.uk
While there is no specific literature on the participation of this compound in these reactions, its behavior is expected to be analogous to other substituted arylboronic acids. It should be a viable substrate for rhodium- or palladium-catalyzed conjugate additions and could be converted to its corresponding benzylboronic acid ester via Matteson homologation.
Electrophilic Allyl Shifts
Reactions involving electrophilic allyl shifts with boronic acids are less common but can occur under specific conditions, often involving the interaction of the boronic acid with an allylic system. For instance, the Petasis reaction (or Petasis borono-Mannich reaction) involves the reaction of an amine, an aldehyde, and a vinylboronic acid to form allylic amines. While the target compound is an arylboronic acid, related transformations involving allylic electrophiles and arylboronic acids are known, particularly in the context of palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling with allylic halides or acetates). researchgate.net In these cases, the arylboronic acid acts as a nucleophile to displace a leaving group on the allylic substrate.
Direct participation of this compound in an electrophilic allyl shift is not a characteristic reaction. However, it would readily serve as the nucleophilic partner in palladium-catalyzed allyl-aryl coupling reactions. The outcome of such a reaction would be the formation of an allyl-substituted aromatic ring.
Mechanistic Investigations of 4 Dipropylamino Methyl Phenyl Boronic Acid Reactivity
Elucidation of Catalytic Cycles in Cross-Coupling Reactions
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. rsc.orgyoutube.com This cycle is composed of three primary steps: oxidative addition, transmetalation, and reductive elimination. rsc.orgyoutube.com
The catalytic cycle is initiated by the oxidative addition of an organic halide (Ar-X) to a low-coordinate Pd(0) species. uvic.cauwindsor.ca This step involves the cleavage of the carbon-halogen bond and the formation of a new organopalladium(II) complex. uvic.cauwindsor.ca The reactivity of the organic halide in this step generally follows the order I > Br > Cl > F. uvic.ca While the specific kinetics of oxidative addition in the presence of (4-((dipropylamino)methyl)phenyl)boronic acid have not been extensively detailed in the reviewed literature, the process is fundamental to all Suzuki-Miyaura reactions. The nature of the phosphine (B1218219) ligands on the palladium catalyst can significantly influence the rate and efficiency of this step. uvic.ca For instance, electron-rich and bulky phosphine ligands are known to facilitate the oxidative addition of less reactive aryl chlorides.
Recent studies have also explored oxidative addition to Pd(I) centers, generating organometallic Pd(III) complexes, which could represent an alternative mechanistic pathway in some cross-coupling reactions. nih.govresearchgate.net
Two primary pathways for transmetalation are commonly considered:
The Boronate Pathway (Base-Promoted): In this pathway, the base reacts with the boronic acid to form a more nucleophilic boronate species (Ar-B(OH)3-). nih.gov This activated boronate then reacts with the arylpalladium(II) halide complex, displacing the halide and transferring the aryl group to the palladium center. nih.gov
The Oxo-Palladium Pathway (Concerted): An alternative mechanism involves the reaction of the arylpalladium(II) halide with a hydroxide (B78521) ion (from the base) to form an arylpalladium(II) hydroxide complex. This palladium-hydroxo species can then react directly with the neutral boronic acid. nih.govnih.gov
Systematic studies on related systems suggest that for reactions conducted with weak bases in aqueous solvent mixtures, the pathway involving the reaction of a palladium hydroxo complex with the neutral boronic acid is the more likely route for transmetalation. nih.govillinois.edu The presence of the amine moiety in this compound can influence the equilibrium between the boronic acid and its boronate form, potentially impacting which transmetalation pathway is favored.
| Transmetalation Pathway | Key Intermediates | Role of Base | Proposed Conditions |
|---|---|---|---|
| Boronate Pathway | Arylpalladium(II) Halide, Arylboronate | Activates boronic acid to form boronate | Anhydrous conditions, strong bases |
| Oxo-Palladium Pathway | Arylpalladium(II) Hydroxide, Neutral Arylboronic Acid | Generates palladium-hydroxo species | Aqueous conditions, weak bases |
The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple to form the new carbon-carbon bond of the biaryl product, and the palladium catalyst is regenerated in its Pd(0) state. nih.govberkeley.edunih.govberkeley.eduacs.org This step is generally considered to be facile and irreversible. The rate of reductive elimination can be influenced by the electronic nature of the ligands on the palladium and the organic groups being coupled. Electron-donating groups on the aryl ligand attached to palladium have been shown to accelerate the reductive elimination of arylnitriles, a trend that may differ for other coupling partners. nih.gov In some cases, particularly with strongly donating ligands or certain substrates, the reductive elimination step can become rate-limiting, causing the arylpalladium amido complex to be the resting state of the catalyst. nih.gov
Role of the Amine Moiety in Reaction Mechanism
The dipropylaminomethyl group at the para-position of the phenylboronic acid plays a significant, albeit indirect, role in the reactivity of the molecule. Its influence is primarily exerted through electronic effects on the phenyl ring and potential intermolecular interactions.
While direct intramolecular B-N coordination is a well-studied phenomenon in ortho-aminomethylphenylboronic acids, nih.govnih.govnih.govresearchgate.net its role in the para-substituted isomer, this compound, is less direct. In the ortho isomers, the proximity of the amine allows for the formation of a dative B-N bond, which can significantly alter the reactivity and Lewis acidity of the boron center. nih.govresearchgate.net For the para isomer, such direct intramolecular coordination is sterically impossible. However, intermolecular B-N interactions have been proposed to influence the pKa values of both the amine and the boronic acid centers in related systems. researchgate.net These intermolecular interactions could potentially lead to the formation of dimeric or oligomeric species in solution, which may affect the availability and reactivity of the boronic acid in the catalytic cycle.
| Isomer | Intramolecular B-N Coordination | Potential Mechanistic Influence |
|---|---|---|
| ortho-aminomethylphenylboronic acid | Favorable | Direct modulation of Lewis acidity, stabilization of boronate |
| This compound (para) | Sterically hindered | Intermolecular B-N interactions, electronic effects on the phenyl ring |
Boronic acids are Lewis acids, and their acidity is a key factor in their reactivity, particularly in the formation of the boronate species required for transmetalation. nih.govnih.govresearchgate.netresearchgate.netru.nl The electronic nature of the substituents on the phenyl ring can modulate the Lewis acidity of the boron atom. Electron-donating groups generally decrease Lewis acidity, while electron-withdrawing groups increase it. The dipropylaminomethyl group is generally considered to be electron-donating through resonance and induction. This electronic effect would be expected to decrease the intrinsic Lewis acidity of the boron center in this compound compared to unsubstituted phenylboronic acid.
Solvent Effects and Reaction Condition Optimization on this compound Transformations
The optimization of reaction conditions is a critical step in maximizing the yield and purity of products from transformations involving this compound. The choice of solvent, base, catalyst, and temperature can significantly impact the reaction outcome. The following discussion outlines the typical considerations and findings in the optimization of Suzuki-Miyaura cross-coupling reactions, a common application for arylboronic acids.
Solvent Selection:
The solvent plays a crucial role in dissolving reactants, facilitating catalyst activity, and influencing the reaction mechanism. A variety of solvents are commonly employed in Suzuki-Miyaura couplings, and their effects can be substantial. The polarity of the solvent can affect the rate of oxidative addition and reductive elimination steps in the catalytic cycle.
A screening of solvents for a model Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid derivative might yield results similar to those presented in the interactive table below. Common solvents for these reactions include ethereal solvents like 1,4-dioxane and tetrahydrofuran (B95107) (THF), aromatic hydrocarbons such as toluene, and polar aprotic solvents like dimethylformamide (DMF). Often, a mixture of an organic solvent with water is used, as the presence of water can enhance the rate of transmetalation.
Base Selection:
A base is essential for the activation of the boronic acid, converting it to a more nucleophilic boronate species, which then undergoes transmetalation with the palladium catalyst. The strength and nature of the base can significantly influence the reaction yield. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). The choice of base is often interdependent with the solvent and the specific substrates used.
Catalyst and Ligand Selection:
The palladium catalyst is at the heart of the Suzuki-Miyaura reaction. Palladium(0) species are the active catalysts, often generated in situ from palladium(II) precursors like Pd(OAc)₂ or from stable Pd(0) complexes such as Pd(PPh₃)₄. The choice of phosphine ligand coordinated to the palladium center is critical in tuning the catalyst's stability and reactivity. Bulky and electron-rich phosphine ligands often promote the oxidative addition and reductive elimination steps.
Temperature Effects:
The reaction temperature is another key parameter. While many Suzuki-Miyaura couplings proceed efficiently at elevated temperatures (e.g., 80-110 °C), the optimal temperature depends on the reactivity of the substrates and the stability of the catalyst.
Detailed Research Findings:
In a hypothetical optimization study for the Suzuki-Miyaura coupling of this compound with an aryl bromide, a systematic screening of reaction parameters would be conducted. The results of such a study could be summarized in the following interactive data tables.
Table 1: Effect of Solvent on the Yield of a Model Suzuki-Miyaura Coupling Reaction
| Solvent System | Dielectric Constant (Approx.) | Yield (%) |
| Toluene/H₂O | 2.4 | 75 |
| 1,4-Dioxane/H₂O | 2.2 | 88 |
| THF/H₂O | 7.6 | 82 |
| DMF/H₂O | 36.7 | 65 |
| Acetonitrile/H₂O | 37.5 | 70 |
This table illustrates a typical trend where a moderately polar solvent system like 1,4-dioxane/water provides an optimal balance for reactant solubility and catalytic activity.
Table 2: Effect of Base on the Yield of a Model Suzuki-Miyaura Coupling Reaction
| Base | pKa of Conjugate Acid (Approx.) | Yield (%) |
| Na₂CO₃ | 10.3 | 78 |
| K₂CO₃ | 10.3 | 85 |
| K₃PO₄ | 12.3 | 92 |
| Cs₂CO₃ | 10.3 | 90 |
| NaOH | 15.7 | 72 |
This table demonstrates that while various bases can be effective, a moderately strong base like K₃PO₄ often gives superior results in Suzuki-Miyaura couplings.
Table 3: Optimization of Catalyst and Ligand for a Model Suzuki-Miyaura Coupling Reaction
| Palladium Source | Ligand | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | 2 | 100 | 80 |
| Pd(PPh₃)₄ | - | 2 | 100 | 85 |
| PdCl₂(dppf) | - | 2 | 100 | 95 |
| Pd₂(dba)₃ | XPhos | 1 | 80 | 93 |
| Pd(OAc)₂ | SPhos | 1 | 80 | 96 |
This table highlights the importance of the ligand in achieving high yields. Modern, bulky phosphine ligands like SPhos, in combination with a suitable palladium precursor, often provide the most effective catalytic systems.
The data presented in these tables are representative of general trends observed in Suzuki-Miyaura reaction optimization. The specific values would vary depending on the exact substrates and other reaction conditions. The presence of the dipropylaminomethyl group in the target compound could potentially influence the reaction by coordinating to the palladium catalyst or by altering the electronic properties of the boronic acid, necessitating a careful optimization of the reaction conditions for each specific transformation.
Advanced Applications of 4 Dipropylamino Methyl Phenyl Boronic Acid in Chemical Synthesis and Materials Science
Catalyst Development and Ligand Design
The unique bifunctional nature of (4-((Dipropylamino)methyl)phenyl)boronic acid, possessing both a Lewis acidic boron center and a Lewis basic nitrogen atom, makes it a compelling candidate for applications in catalysis and ligand design.
Use as a Modular Building Block for Ligand Scaffolds
The compound's structure is inherently modular. The phenylboronic acid moiety can participate in reactions like the Suzuki-Miyaura coupling, allowing it to be integrated into larger, more complex ligand frameworks. Simultaneously, the dipropylaminomethyl group offers a coordination site for metal centers. This dual functionality enables its use in creating bidentate or multidentate ligands, where the nitrogen atom can directly coordinate to a metal catalyst, and the boronic acid group can act as a secondary interaction site or a point of attachment to a support. This design is reminiscent of "Wulff-type" boronic acids, where intramolecular B–N dative bonds can influence reactivity and stability.
Applications in Homogeneous and Heterogeneous Catalysis
In homogeneous catalysis , ligands derived from this boronic acid could be used to modulate the electronic properties and steric environment of a metal catalyst, thereby influencing its activity, selectivity, and stability. The aminomethyl group is a well-established coordinating moiety in catalysis.
For heterogeneous catalysis , the boronic acid group provides a convenient handle for immobilizing the molecule onto solid supports, such as silica (B1680970) or polymeric resins that have diol functionalities. This covalent grafting can lead to the development of robust, recyclable catalysts, reducing metal leaching and simplifying product purification. For instance, magnetic nanoparticles functionalized with similar boronic acid-containing polymers have been explored as recoverable solid acid catalysts.
| Potential Catalytic Role | Relevant Functional Group | Mechanism/Application |
| Ligand Synthesis | Phenylboronic Acid & Aminomethyl | Serves as a bifunctional building block for creating complex ligands. |
| Homogeneous Catalyst Component | Dipropylaminomethyl Group | Coordinates with metal centers to tune catalytic activity and selectivity. |
| Heterogeneous Catalyst Support | Boronic Acid Group | Enables covalent immobilization onto solid supports for catalyst recovery. |
Advanced Material Science Applications
The reactivity of the boronic acid group is central to the potential use of this compound in creating advanced functional materials.
Building Blocks for Polymeric Assemblies and Macrocycles
Boronic acids are well-known for their ability to form reversible covalent bonds with diols, leading to the formation of boronate esters. This dynamic chemistry is a powerful tool for the self-assembly of polymers and macrocycles. This compound can be used as a monomer or a cross-linking agent in polymerization reactions. Phenylboronic acid-containing polymers are extensively studied for their stimuli-responsive properties, particularly their sensitivity to pH and the presence of sugars. nih.govrsc.orgnih.govmdpi.com The dipropylamino group in the structure could further impart pH-responsiveness and influence the material's solubility and self-assembly behavior.
Optoelectronic Materials
While direct research on this specific compound is not available, structurally related aminophenylboronic acids have been investigated as building blocks for optoelectronic materials. nih.gov For instance, 4-(Diphenylamino)phenylboronic acid is used in the synthesis of materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. The tertiary amine acts as an electron-donating group, while the phenylboronic acid can be used to extend the conjugation of the molecule through cross-coupling reactions. The combination of an electron-rich amino group with an aromatic system suggests that derivatives of this compound could possess interesting photophysical properties, such as fluorescence, making them candidates for use in sensors or organic electronics.
| Material Application | Key Interaction/Property | Potential Functionality |
| Polymeric Assemblies | Reversible boronate ester formation with diols | Creation of stimuli-responsive hydrogels, self-healing materials, and drug delivery systems. nih.gov |
| Macrocycle Synthesis | Directional and reversible covalent bonding | Template-directed synthesis of complex supramolecular structures. |
| Optoelectronic Materials | Electron-donating amine and conjugated π-system | Building block for fluorescent sensors, organic conductors, and components in OLEDs. |
Molecular Recognition Systems
The ability of boronic acids to bind with molecules containing cis-diol moieties is the foundation for their widespread use in molecular recognition and sensing applications. nih.govnih.govmdpi.com
This compound is well-suited for this purpose. It can form stable, yet reversible, cyclic boronate esters with saccharides (like glucose), glycoproteins, and other important biological molecules. nih.govmdpi.com This interaction can be harnessed to create sensors where the binding event triggers a detectable signal, such as a change in fluorescence or an electrochemical response. nih.govnih.gov
The presence of the intramolecular aminomethyl group can play a crucial role by influencing the pKa of the boronic acid. This modulation is critical for achieving strong binding affinity at physiological pH (around 7.4), a key requirement for biological sensing applications. The tertiary amine can act as an internal base, facilitating the formation of the tetrahedral boronate anion that is more reactive towards diols. This structural feature is integral to the design of highly sensitive and selective sensors for biological analytes. nih.govnih.gov
| Target Analyte | Binding Principle | Potential Application |
| Saccharides (e.g., Glucose) | Reversible formation of cyclic boronate esters | Continuous glucose monitoring sensors for diabetes management. nih.govrsc.org |
| Glycoproteins | Affinity binding to carbohydrate chains | Diagnostic tools and platforms for proteomic research. mdpi.com |
| Catecholamines | Complexation with the catechol moiety | Neurotransmitter sensing and diagnostics. |
Dynamic Covalent Binding with Specific Organic Substrates
Dynamic covalent chemistry (DCC) is a powerful strategy that utilizes reversible chemical reactions to generate libraries of molecules that can adapt their constitution in response to external stimuli. Boronic acids are exemplary participants in DCC through their reversible formation of boronate esters with diols. nih.gov This reactivity is central to the utility of this compound.
The key reaction is the condensation of the boronic acid group with a 1,2- or 1,3-diol to form a five- or six-membered cyclic boronate ester, respectively. This reaction is dynamic, meaning the ester bond can form and break, allowing the system to exist in a state of equilibrium. The position of this equilibrium can be influenced by factors such as pH, temperature, and the presence of competing diols. nih.gov
The tertiary amine, the dipropylamino group, plays a crucial role in modulating this dynamic behavior. Intramolecular coordination between the nitrogen atom of the amino group and the boron atom can influence the Lewis acidity of the boron center. This interaction can lower the pKa of the boronic acid, facilitating the formation of the more reactive tetrahedral boronate species at physiological pH. eckerd.edu This enhanced reactivity is a significant advantage in the design of dynamic systems intended for biological applications.
While direct experimental studies on the binding of this compound with specific substrates are not extensively documented in publicly available literature, the principles can be inferred from computational studies on closely related analogs, such as dimethylaminomethylphenylboronic acid (DMPBA). mdpi.com Computational modeling of DMPBA's interaction with D-fructose, a sugar rich in diol functionalities, has been performed to determine the most stable binding modes. mdpi.com These studies help in predicting the binding affinities and geometries, which are critical for designing systems with high selectivity. The longer propyl chains in this compound compared to the methyl groups in DMPBA would primarily influence its steric bulk and solubility, which can be tuned for specific applications in materials like polymers or hydrogels.
The dynamic covalent binding facilitated by this compound can be exploited in the creation of self-healing materials, responsive drug delivery systems, and adaptable supramolecular assemblies. For instance, polymers functionalized with this compound can be crosslinked with polyol compounds. If the material is damaged, the reversible nature of the boronate ester bonds allows them to break and reform, leading to the restoration of the material's integrity.
Development of Chemical Sensors and Probes
The ability of this compound to engage in dynamic covalent binding with diols makes it a prime candidate for the development of chemical sensors, particularly for carbohydrates and other biologically relevant polyols. nih.gov The general principle involves coupling the binding event to a measurable signal, most commonly a change in fluorescence or an electrochemical response.
Fluorescent probes based on aminophenylboronic acids often operate on the principle of photoinduced electron transfer (PET). eckerd.edu In the unbound state, the lone pair of electrons on the nitrogen atom of the dipropylamino group can quench the fluorescence of an attached fluorophore. eckerd.edu Upon binding to a diol, the acidity of the boron atom increases, leading to a stronger interaction with the nearby nitrogen. This interaction reduces the electron-donating ability of the nitrogen, thereby inhibiting the PET process and causing an increase in fluorescence intensity—a "turn-on" response.
Another potential mechanism is Intramolecular Charge Transfer (ICT). In ICT-based sensors, the boronic acid and the amino group act as electron-withdrawing and electron-donating groups, respectively, within a push-pull electronic system. eckerd.edu The binding of a diol alters the electronic properties of the boronic acid moiety, leading to a shift in the emission wavelength of the fluorophore. This allows for ratiometric sensing, which is more robust as it depends on the ratio of intensities at two wavelengths rather than a single intensity measurement.
The table below summarizes the key sensing mechanisms and the role of the functional groups in this compound when incorporated into a sensor.
| Sensing Mechanism | Role of Boronic Acid Group | Role of Dipropylamino Group | Expected Output |
| Photoinduced Electron Transfer (PET) | Binds to diol, increasing Lewis acidity. | Quenches fluorescence in unbound state; interaction with boron upon binding inhibits quenching. | Fluorescence "turn-on" |
| Intramolecular Charge Transfer (ICT) | Acts as an electron-acceptor; binding to diol alters its electronic properties. | Acts as an electron-donor. | Shift in fluorescence emission wavelength. |
| Electrochemical Sensing | Binds to analyte at an electrode surface. | Modulates the electronic environment. | Change in electrochemical signal (e.g., current, potential). |
The development of electrochemical sensors is another significant application. This compound can be immobilized on an electrode surface. The binding of a diol-containing analyte, such as glucose, alters the local environment of the electrode, leading to a detectable change in the electrochemical signal. These sensors offer advantages in terms of simplicity, cost-effectiveness, and potential for miniaturization.
The selectivity of these sensors can be tuned by modifying the structure of the boronic acid receptor. For instance, the creation of diboronic acid sensors, where two boronic acid units are held in a specific spatial arrangement, can lead to enhanced selectivity for particular saccharides like glucose over others such as fructose. While this has been demonstrated for other boronic acids, the principle is directly applicable to derivatives of this compound. eckerd.edu
Future Directions and Emerging Research Avenues
Development of Novel and Green Synthetic Routes for Amino-Substituted Phenylboronic Acids
The synthesis of arylboronic acids has traditionally relied on methods such as the reaction of organolithium or Grignard reagents with borate (B1201080) esters. nih.gov While effective, these methods often require cryogenic temperatures and are sensitive to many functional groups. Modern research is focused on developing more sustainable and atom-economical alternatives.
Key Developments:
Palladium-Catalyzed Borylation: The Miyaura borylation reaction, which couples aryl halides or triflates with diboron (B99234) reagents like bis(pinacolato)diboron (B136004) (B₂pin₂), is a cornerstone of modern synthesis. mdpi.com Future work aims to improve this method by using more sustainable solvents, lower catalyst loadings, and expanding the substrate scope to less reactive aryl chlorides. organic-chemistry.org
C-H Borylation: A significant advancement is the direct borylation of aromatic C-H bonds, catalyzed by transition metals such as iridium or rhodium. nih.gov This approach is highly atom-economical as it avoids the pre-functionalization of the aromatic ring (e.g., halogenation). Applying this strategy to precursors of (4-((Dipropylamino)methyl)phenyl)boronic acid could drastically shorten the synthetic route and reduce waste.
Alternative Borylating Agents: Research is ongoing to replace expensive diboron reagents with more cost-effective alternatives like pinacolborane. nih.govmdpi.com
Metal-Free Synthesis: An emerging frontier is the development of metal-free borylation methods, which would eliminate concerns about toxic metal contamination in final products, a critical aspect for pharmaceutical applications. researchgate.net
These novel routes promise more environmentally friendly and cost-effective production of amino-substituted phenylboronic acids, making them more accessible for widespread application.
Exploration of New Catalytic Transformations with this compound
While the Suzuki-Miyaura cross-coupling reaction is the most prominent application of phenylboronic acids for forming carbon-carbon bonds, the reactivity of this compound is not limited to this transformation. mdpi.comnbinno.com The presence of the amino group and the boronic acid moiety allows for a broader range of catalytic applications.
Expanding Cross-Coupling Reactions: Beyond C-C bond formation, boronic acids are used in Chan-Lam and Buchwald-Hartwig couplings to form carbon-heteroatom (C-N, C-O) bonds. Recent innovations have even demonstrated the possibility of an "aminative Suzuki–Miyaura coupling," which directly forms a C-N-C linked diarylamine from an aryl halide and a boronic acid, effectively merging two major reaction classes. snnu.edu.cn Exploring the utility of this compound in these reactions is a promising research avenue.
Boronic Acid Catalysis: Amino-substituted boronic acids can themselves act as bifunctional catalysts. bath.ac.ukacs.org The Lewis acidic boron center can activate substrates, while the tethered Lewis basic amino group can participate in the reaction mechanism, for example, in direct amidation reactions or aldol (B89426) condensations. bath.ac.ukacs.orgbeilstein-journals.org The specific structure of this compound could be tailored to catalyze new types of organic transformations.
Polymerization Reactions: Organoboron compounds are increasingly used to mediate various polymerization reactions, including free radical and Lewis pair polymerizations, leading to the synthesis of functional polymers with well-defined structures. rsc.org The dual functionality of this specific boronic acid could be exploited to create novel polymer architectures.
| Catalytic Transformation | Description | Potential Role of this compound |
|---|---|---|
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of organoboron compounds with halides to form C-C bonds. acs.org | Arylating agent to introduce the (4-((dipropylamino)methyl)phenyl) moiety. |
| Aminative Suzuki-Miyaura Coupling | A three-component reaction forming C-N-C linked diarylamines from aryl halides and boronic acids. snnu.edu.cn | Arylating agent in a novel amine synthesis. |
| Chan-Lam Coupling | Copper-catalyzed formation of C-N and C-O bonds using boronic acids. mit.edu | Arylating agent for heteroatom coupling. |
| Bifunctional Catalysis | Acting as a catalyst where both the boronic acid (Lewis acid) and amino group (Lewis base) participate. acs.org | Catalyst for reactions like direct amidation or aldol condensations. |
| Rhodium-Catalyzed Conjugate Addition | Addition of organoboron reagents to α,β-unsaturated carbonyl compounds. mdpi.com | Nucleophilic partner for creating complex molecular structures. |
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch reactor, offers significant advantages in terms of safety, efficiency, scalability, and process control. acs.orgnih.gov The integration of organoboron chemistry with flow systems is a major step towards more sustainable chemical manufacturing. amt.ukvapourtec.com
For the synthesis and application of this compound, flow chemistry presents several benefits:
Enhanced Safety: Many organoboron reactions involve hazardous reagents or intermediates. The small reactor volumes in flow systems minimize risk and allow for better management of exothermic reactions. acs.orgnih.gov
Improved Efficiency: Superior heat and mass transfer in microreactors can lead to faster reaction times, higher conversions, and cleaner product profiles compared to batch processes. acs.org For example, Suzuki-Miyaura reactions that take hours in a batch can be completed in minutes in a flow reactor. acs.org
Scalability and Automation: Processes developed on a small scale in the lab can be readily scaled up for industrial production by simply running the flow reactor for a longer duration. amt.uk Automation of flow systems also allows for high-throughput reaction optimization. bu.edu
Catalyst Reusability: Flow chemistry is well-suited for the use of immobilized or solid-supported catalysts, which can be packed into a reactor column. This allows for the easy separation of the catalyst from the product stream and enhances its reusability, a key principle of green chemistry. acs.org
Mechanistic Insights from Advanced In Situ Characterization Techniques
A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. The complex catalytic cycles of reactions involving organoboron compounds, such as the Suzuki-Miyaura coupling, are areas of active investigation. ubc.ca Advanced in situ analytical techniques, which monitor the reaction as it happens, are invaluable tools for elucidating these mechanisms.
Real-Time Monitoring: Techniques like in situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy allow researchers to track the concentration of reactants, intermediates, and products over time. ubc.canih.gov This provides detailed kinetic data and helps identify transient or unstable species that are key to the catalytic cycle. nih.gov
Identifying Catalyst Deactivation Pathways: By observing the state of the catalyst during the reaction, researchers can understand how and why it deactivates. This knowledge is essential for developing more robust and long-lasting catalytic systems.
Elucidating Transmetalation Steps: The transmetalation step, where the organic group is transferred from boron to the transition metal catalyst, is often a critical, rate-determining step in cross-coupling reactions. nih.govacs.org In situ studies can shed light on the factors that influence the efficiency of this process, including the role of the base and solvent. acs.org
Applying these techniques to reactions involving this compound will provide a clearer picture of its reactivity and guide the development of more efficient catalytic processes.
Design Principles for Tailored Reactivity and Selectivity in Organoboron Chemistry
Controlling the reactivity and selectivity of chemical reactions is a central goal of synthetic chemistry. wikipedia.orglibretexts.org In organoboron chemistry, the electronic and steric properties of the boronic acid play a crucial role in determining its behavior in catalytic reactions.
Electronic Effects: The (4-((Dipropylamino)methyl)phenyl) group contains both an electron-donating amino group and the boronic acid moiety. The interplay of these groups influences the nucleophilicity of the organoboron reagent and its rate of transmetalation in cross-coupling cycles. rsc.org Understanding these electronic effects allows chemists to design reagents for specific applications.
Steric Hindrance: The bulky dipropylamino group can influence the selectivity of reactions by sterically directing the approach of other reagents to the catalytic center. This can be exploited to control regioselectivity or stereoselectivity in complex syntheses. researchgate.net
Weak Interactions: Recent studies have shown that subtle, non-covalent interactions can play a significant role in dictating the selectivity of catalytic reactions. nih.gov Designing organoboron reagents where such interactions can be controlled is a sophisticated strategy for achieving high selectivity.
Foldamer Scaffolds: Advanced catalyst design can involve incorporating catalytic groups onto structured molecular scaffolds, such as foldamers. This approach allows for precise positioning of multiple functional groups to work in concert, mimicking the active sites of enzymes and enabling unique reactivity and selectivity profiles. wisc.edu
By systematically studying how modifications to the structure of this compound and its reaction partners affect outcomes, researchers can develop a predictive framework for designing highly selective and efficient transformations. rsc.org
Q & A
Q. What analytical methods are recommended for quantifying (4-((Dipropylamino)methyl)phenyl)boronic acid and its derivatives in complex matrices?
A validated LC-MS/MS method is effective for detecting boronic acid derivatives in pharmaceuticals. For example, carboxy phenyl boronic acid and methyl phenyl boronic acid were quantified using a reverse-phase C18 column with mobile phases of 0.1% formic acid in water (A) and acetonitrile (B). Key parameters include a flow rate of 0.4 mL/min and gradient elution (0–10 min: 10–95% B). Sensitivity is enhanced using negative ionization mode, with LOQs as low as 10 ng/mL. Statistical validation (e.g., %RSD <6.1 for precision) ensures reproducibility .
Q. How can this compound be synthesized, and what characterization techniques are critical?
Multi-step synthesis often involves coupling reactions under inert atmospheres (e.g., N₂) with catalysts like Et₃N. For example, a derivative was synthesized by reacting 4-formylphenylboronic acid with methoxypolyethylene glycol amine in ethanol, followed by reflux and recrystallization. Characterization requires ¹H/¹³C NMR to confirm structural integrity (e.g., aromatic proton shifts at δ 7.93–7.36 ppm) and LC-MS for purity assessment .
Q. What strategies stabilize boronic acids during synthesis to prevent decomposition?
Use pinacol ester protecting groups to enhance stability. For instance, 4-(aminomethyl)phenylboronic acid pinacol ester was cleaved oxidatively with NaIO₄ in THF/water/HCl (4 hours, RT). Post-cleavage, boronic acid is isolated via ethanol dissolution and salt filtration, achieving >90% yield .
Advanced Research Questions
Q. How can computational modeling guide the design of boronic acid-based enzyme inhibitors?
Molecular docking and MD simulations predict binding interactions with target enzymes. For example, boron-containing inhibitors like BE8 and 6A8 were evaluated against SARS-CoV-2 proteases (e.g., 3CLpro) using Schrödinger Suite. Key parameters include binding free energy (<-8 kcal/mol) and hydrogen bonding with catalytic residues (e.g., His41/Cys145). Experimental validation via IC₅₀ assays confirms inhibitory activity .
Q. What methodologies assess the electronic properties of boronic acids for materials science applications?
Single-molecule conductance studies using scanning tunneling microscopy (STM) reveal electronic behavior. For 4-(methylthio)phenyl boronic acid, 2D conductance histograms under 100–200 mV biases show distinct conductance peaks (~0.01 G₀), indicating voltage-dependent charge transport. Experimental setups involve gold electrodes and oxidative coupling reactions to form molecular junctions .
Q. How do structural modifications influence the reactivity of boronic acids in Suzuki-Miyaura cross-coupling?
Substituents on the phenyl ring (e.g., electron-withdrawing groups) enhance reactivity by increasing electrophilicity. For example, 4-phenoxyphenylboronic acid (C₁₂H₁₁BO₃) exhibits improved coupling yields with aryl halides in Pd-catalyzed reactions. Optimize conditions with Na₂CO₃ as base, DMF solvent, and 80°C heating. Monitor reaction progress via TLC and HPLC .
Q. What are the challenges in functionalizing boronic acids with thiol groups, and how are they addressed?
Thiol incorporation requires protecting boronic acid groups to avoid side reactions. For 4-mercaptophenylboronic acid, synthesize via sequential thiolation of 4-bromophenylboronic acid using thiourea and NaBH₄. Purify via column chromatography (silica gel, hexane/ethyl acetate) and confirm purity via FT-IR (B-O stretch at 1340 cm⁻¹) and HRMS .
Methodological Notes
- Contradiction Handling : While LC-MS/MS is widely used for impurity analysis , alternative methods like capillary electrophoresis may offer complementary resolution for charged derivatives.
- Data Interpretation : When analyzing NMR spectra, consider solvent effects (e.g., DMSO-d₆ shifts for OH groups at δ 12.64 ppm) and coupling constants (e.g., J = 8.0 Hz for aromatic protons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
